molecular formula C10H8OS B025902 2-(Thiophen-2-yl)phenol CAS No. 106584-13-8

2-(Thiophen-2-yl)phenol

Cat. No. B025902
M. Wt: 176.24 g/mol
InChI Key: IGXFRPBULGVNKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Thiophen-2-yl)phenol derivatives involves several key strategies, including oxidative polymerization and copper(I)-catalyzed tandem transformations. Kaya and Aydın (2012) describe the synthesis of a phenol-based polymer through oxidative polycondensation, employing NaOCl as the oxidant in an aqueous alkaline medium (Kaya & Aydın, 2012). Additionally, Xu et al. (2010) detail a copper(I)-catalyzed process for synthesizing 2-(Phenylthio)phenols, demonstrating the versatility of 2-(Thiophen-2-yl)phenol in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)phenol derivatives has been extensively studied through spectroscopic methods and quantum chemical calculations. Ulaş (2021) conducted theoretical and experimental investigations, including FTIR, UV, NMR studies, and density functional theory (DFT) calculations, to analyze the structural properties of alkylaminophenol compounds, highlighting the compatibility of theoretical and experimental data (Ulaş, 2021).

Chemical Reactions and Properties

2-(Thiophen-2-yl)phenol and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The compound's ability to participate in oxidative polymerization and C-S coupling/C-H functionalization reactions underscores its reactivity and potential for creating novel materials with tailored properties.

Physical Properties Analysis

The physical properties of 2-(Thiophen-2-yl)phenol derivatives, such as solubility, thermal stability, and electrical conductivity, have been characterized to understand their behavior in different conditions. The synthesis and characterization of poly(2-phenylthieno[3,4-b]thiophene) by Neef, Brotherston, and Ferraris (1999) reveal insights into the low band gap and high electrical conductivity of these polymers, indicating their potential for electronic applications (Neef, Brotherston, & Ferraris, 1999).

Chemical Properties Analysis

The chemical properties of 2-(Thiophen-2-yl)phenol, such as its reactivity, oxidation states, and ability to form complexes with metals, are central to its applications in synthesis and materials science. Its role as a ligand in forming ytterbium complexes, as reported by Zhou et al. (2007), demonstrates the compound's utility in coordination chemistry and catalyst design (Zhou et al., 2007).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of OLEDs .
    • Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of OLEDs .
  • Organic Synthesis

    • 2-(Thiophen-2-yl)phenol is often used as a reagent or intermediate in organic synthesis for the synthesis of other organic compounds .
    • Methods of Application: It can be obtained by reacting phenol with 2-bromothiophene .
    • Outcomes: It is used for the synthesis of other organic compounds .
  • Pharmaceutical Industry

    • 2-(Thiophen-2-yl)phenol can also be used as a raw material for certain drugs .
    • Methods of Application: It can be obtained by reacting phenol with 2-bromothiophene .
    • Outcomes: It is used for the synthesis of certain drugs .
  • Synthesis of Imidazole Derivatives

    • 2-(Thiophen-2-yl)phenol can be used in the synthesis of imidazole derivatives .
    • Methods of Application: The synthesis involves the formation of an imidazole ring from two methanimine derivatives .
    • Outcomes: The synthesis results in the formation of four substituted imidazoles .
  • Synthesis of Benzoxazol-2-yl Imidazoles

    • 2-(Thiophen-2-yl)phenol can be used in the synthesis of benzoxazol-2-yl imidazoles .
    • Methods of Application: The synthesis involves the formation of an imidazole ring from two methanimine derivatives .
    • Outcomes: The synthesis results in the formation of four substituted imidazoles .
  • Synthesis of Thiophene Derivatives

    • 2-(Thiophen-2-yl)phenol can be used in the synthesis of thiophene derivatives .
    • Methods of Application: The synthesis involves cyclization of functionalized alkynes .
    • Outcomes: The synthesis results in the formation of thiophene derivatives .
  • Ionophore Based on Thiocyanate-Selective Electrodes

    • 2-(Thiophen-2-yl)phenol can be used in the synthesis of manganese(II) ionophore based on thiocyanate-selective electrodes .
    • Methods of Application: The synthesis involves the reaction of 2-(Thiophen-2-yl)phenol with other reagents .
    • Outcomes: The synthesis results in the formation of manganese(II) ionophore based on thiocyanate-selective electrodes .

Safety And Hazards

2-(Thiophen-2-yl)phenol may cause irritation to the eyes, skin, and respiratory tract . It is recommended to avoid direct contact and to wear appropriate protective gloves and eye protection when using . Good ventilation conditions should be maintained during operation and inhalation of its vapors should be avoided .

Future Directions

Thiophene derivatives, including 2-(Thiophen-2-yl)phenol, have shown important pharmacological activities and find large application in material science . The results revealed in a study lay the foundation for the development of future RNase L-modulating small molecules with new scaffold and improved potency . Another study disclosed that 2-(Thiophen-2-yl)phenol is a suitable chemical platform to develop tighter mPGES-1 inhibitors .

properties

IUPAC Name

2-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXFRPBULGVNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393695
Record name 2-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)phenol

CAS RN

106584-13-8
Record name 2-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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